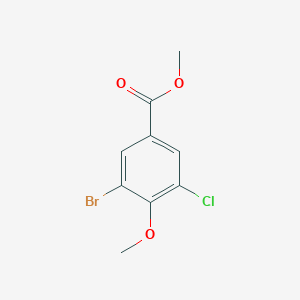

Methyl 3-bromo-5-chloro-4-methoxybenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

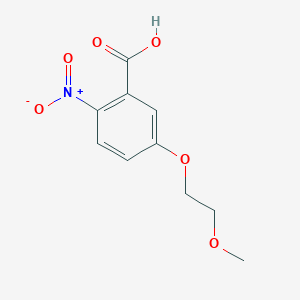

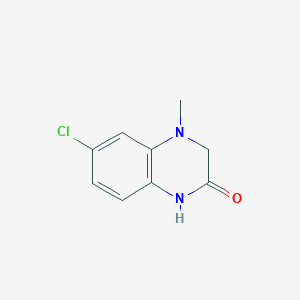

“Methyl 3-bromo-5-chloro-4-methoxybenzoate” is a chemical compound with the molecular formula C9H8BrClO3 . It is also known as “3-Bromo-4-chloro-5-methoxy-benzoic acid methyl ester” or "Benzoic acid, 3-bromo-4-chloro-5-methoxy-, methyl ester" .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring substituted with bromo, chloro, and methoxy groups, and a carboxylic acid methyl ester group . The exact positions of these substituents on the benzene ring can be determined by the numbering in the compound’s name .Physical And Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 279.52 g/mol . The compound’s melting point is reported to be between 98-100 °C .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Methyl 3-bromo-5-chloro-4-methoxybenzoate serves as a precursor or intermediate in the synthesis of various organic compounds with diverse applications. For instance, its derivatives have been synthesized and analyzed through X-ray crystallography, demonstrating the coordinated compliance of chloro-methyl and bromo-methyl exchange rules in dihydrofuran carbonitrile derivatives. These compounds exhibit significant drug-likedness, studied through in silico molecular docking analysis, suggesting potential pharmaceutical applications (Rajni Swamy et al., 2020).

Photodynamic Therapy for Cancer

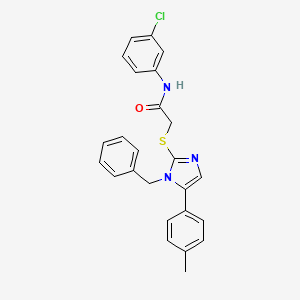

Compounds derived from this compound have been explored for their potential in photodynamic therapy (PDT). A study highlighted the synthesis of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base, which exhibited high singlet oxygen quantum yield. These properties suggest the potential for these compounds to be used as Type II photosensitizers in PDT for cancer treatment, given their good fluorescence properties and high photodegradation quantum yield (Pişkin et al., 2020).

Marine Natural Products

Research on marine endophytic fungi led to the isolation of new compounds, including methyl 3-chloro-6-hydroxy-2-(4-hydroxy-2-methoxy-6-methylphenoxy)-4-methoxybenzoate. These compounds were isolated from the mangrove endophytic fungus Nigrospora sp. and showed moderate antimicrobial and antitumor activities, highlighting the potential of marine-derived compounds in drug discovery (Xia et al., 2011).

Green Chemistry Approaches

Green chemistry principles have been applied to the oxidation reactions of aromatic ketones, demonstrating pH-controlled selectivity. An example is the oxidation of 4'-methoxyacetophenone with bleach, where the reaction outcome varies with pH, leading to different products including 4-methoxybenzoic acid and 3'-chloro-4'-methoxyacetophenone. This showcases the use of this compound derivatives in demonstrating chemoselectivity and regioselectivity in educational settings (Ballard, 2010).

Safety and Hazards

“Methyl 3-bromo-5-chloro-4-methoxybenzoate” is classified as an acute toxic compound . It may cause skin irritation, skin sensitization, serious eye damage, and may be harmful if swallowed . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .

Eigenschaften

IUPAC Name |

methyl 3-bromo-5-chloro-4-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO3/c1-13-8-6(10)3-5(4-7(8)11)9(12)14-2/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UENBNRVZRXWRJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Br)C(=O)OC)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.51 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide](/img/structure/B2447268.png)

![2-[1-(4-nitrophenyl)sulfonylpiperidin-4-yl]-1H-benzimidazole](/img/structure/B2447270.png)

![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide](/img/structure/B2447273.png)

![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2447278.png)

![3-(4-Ethoxyphenyl)-1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2447281.png)

![(Z)-2-[(4-methylphenyl)sulfonyl]-3-[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]-2-propenenitrile](/img/structure/B2447285.png)

![tert-butyl (1-{[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-yl)carbamate](/img/structure/B2447286.png)

![N-(2-chlorophenyl)-2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2447287.png)